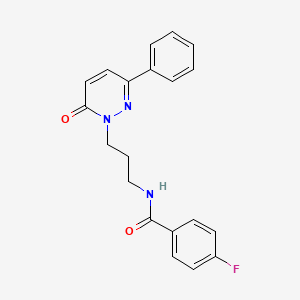![molecular formula C24H23N3O4 B2462654 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 2138423-49-9](/img/structure/B2462654.png)
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protection of Hydroxy-Groups
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, is used for protecting hydroxy-groups in synthetic chemistry. It is particularly notable for its compatibility with various acid- and base-labile protecting groups. This characteristic makes it useful in complex syntheses, such as the synthesis of nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Synthesis of Novel Compounds
- This compound is involved in the synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. The structures of these novel compounds have been confirmed using various methods including IR and NMR, and their biological activity has been predicted (Kharchenko, Detistov, & Orlov, 2008).
Synthesis of Amino-Thiazole Carboxylic Acid
- The compound has been used to synthesize 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative that is obtained from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).
Development of Fluorescent Probes and Sensors
- Compounds derived from fluoren-9-ylmethoxycarbonyl have been utilized in the creation of fluorescent probes and sensors. For instance, a fluorenyl probe has been used for integrin imaging in biological systems (Morales et al., 2010).
Inhibitor Synthesis for Therapeutic Applications
- Derivatives of this compound have been used in the synthesis of inhibitors for therapeutic applications, such as in the treatment of influenza and cancer (Wang et al., 2001), (ヘンリー,ジェームズ, 2006).
Synthesis of Polymeric Materials
- The fluorene moiety has been used in the synthesis of new polyamides, exhibiting properties like high glass transition temperatures and stability, making them suitable for various industrial applications (Hsiao, Yang, & Lin, 1999).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group of 1-methylimidazole, followed by the coupling of the protected amine with the carboxylic acid group of (3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "(3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid", "1-methylimidazole", "9H-Fluorene-9-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of 1-methylimidazole", "1-methylimidazole is dissolved in DMF and treated with tert-butyloxycarbonyl chloride (BOC-Cl) and DIPEA. The reaction mixture is stirred at room temperature for 2 hours, and the resulting product is purified by column chromatography to yield the protected amine intermediate.", "Step 2: Coupling of protected amine with carboxylic acid", "The protected amine intermediate is dissolved in DMF and treated with (3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, DCC, and DIPEA. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to yield the coupled intermediate.", "Step 3: Deprotection of intermediate", "The coupled intermediate is dissolved in methanol and treated with acetic acid and sodium bicarbonate. The reaction mixture is stirred at room temperature for 2 hours, and the resulting product is purified by column chromatography to yield the final product, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid." ] } | |
Numéro CAS |
2138423-49-9 |
Formule moléculaire |
C24H23N3O4 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c1-26-12-22(25-14-26)19-10-27(11-20(19)23(28)29)24(30)31-13-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-9,12,14,19-21H,10-11,13H2,1H3,(H,28,29) |
Clé InChI |
CRJANCMYFCWZSH-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2462573.png)
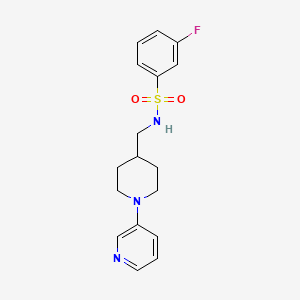
![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)
![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)

![3-Methyl-6-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2462582.png)
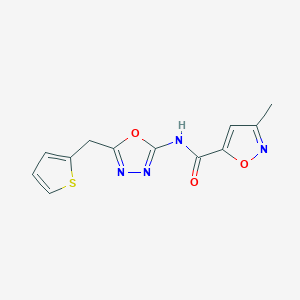
![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)
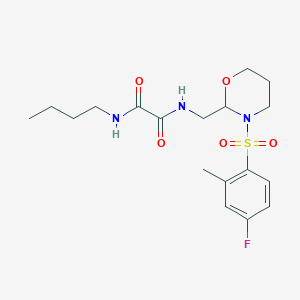
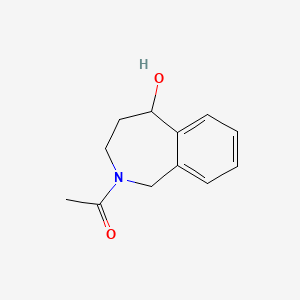

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)
